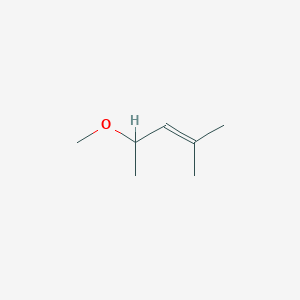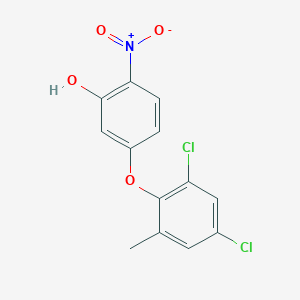
5-(2,4-Dichloro-6-methylphenoxy)-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dichloro-6-methylphenoxy)-2-nitrophenol is an organic compound characterized by its phenolic structure with nitro and dichloromethylphenoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichloro-6-methylphenoxy)-2-nitrophenol typically involves the reaction of 2,4-dichloro-6-methylphenol with 2-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichloromethylphenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 5-(2,4-Dichloro-6-methylphenoxy)-2-aminophenol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2,4-Dichloro-6-methylphenoxy)-2-nitrophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dichloro-6-methylphenoxy)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-6-methylphenol: Shares the dichloromethylphenol structure but lacks the nitro group.
2-Nitrophenol: Contains the nitro group but lacks the dichloromethylphenoxy substituent.
5-(2,4-Dichloro-6-methylphenoxy)-2-aminophenol: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
5-(2,4-Dichloro-6-methylphenoxy)-2-nitrophenol is unique due to the presence of both nitro and dichloromethylphenoxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
61354-39-0 |
|---|---|
Formule moléculaire |
C13H9Cl2NO4 |
Poids moléculaire |
314.12 g/mol |
Nom IUPAC |
5-(2,4-dichloro-6-methylphenoxy)-2-nitrophenol |
InChI |
InChI=1S/C13H9Cl2NO4/c1-7-4-8(14)5-10(15)13(7)20-9-2-3-11(16(18)19)12(17)6-9/h2-6,17H,1H3 |
Clé InChI |
UCJZJAROMMZLOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1OC2=CC(=C(C=C2)[N+](=O)[O-])O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


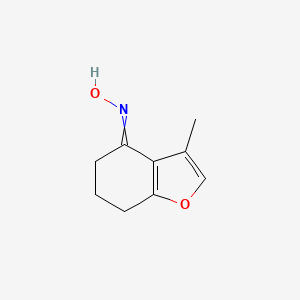
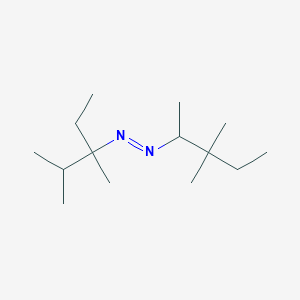
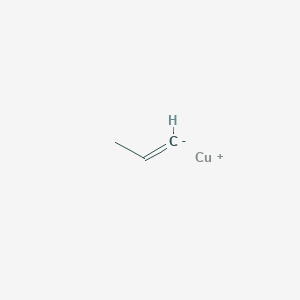

![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)


![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid](/img/structure/B14584702.png)


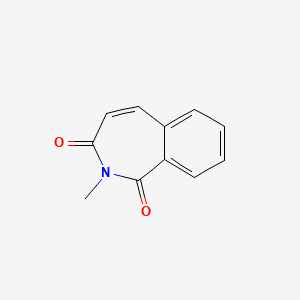
![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)
